molecular formula C14H21BrClNO B1466635 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-63-6

3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1466635
CAS RN: 1220016-63-6
M. Wt: 334.68 g/mol
InChI Key: YZLHVKZJPMPIIV-UHFFFAOYSA-N
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Description

3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO . It is used in various chemical reactions and is stored in a dry room at room temperature .


Synthesis Analysis

The synthesis of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride involves several steps, but the exact process is not detailed in the available resources. It’s important to note that the synthesis process should be carried out under controlled conditions, considering the safety precautions .


Chemical Reactions Analysis

The specific chemical reactions involving 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride are not detailed in the available resources. It’s used in various chemical reactions, indicating its versatility as a reagent .

Scientific Research Applications

Solid-Phase Synthesis

This compound serves as a building block in the synthesis of nonacid degradable linkers for solid-phase synthesis . This application is crucial in the development of peptide and small molecule therapeutics, where the stability of the linker can significantly affect the purity and yield of the synthesized compounds.

Analytical Chemistry

In analytical chemistry, 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is used for chromatography and mass spectrometry . These techniques are essential for the separation, identification, and quantification of chemical compounds in complex mixtures.

Biopharma Production

The compound finds its application in biopharmaceutical production processes. It can be involved in the synthesis of intermediates and active pharmaceutical ingredients (APIs) that require specific structural motifs for their activity .

Safety and Handling Protocols

Research involving this compound includes developing safety and handling protocols. It’s important to understand the compound’s physical properties, toxicity, and safe disposal methods .

Material Science

In material science, the compound could be used in the synthesis of novel materials with specific optical or electronic properties due to the presence of the bromo-methylphenoxy group .

Drug Discovery

The structural features of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride make it a valuable scaffold in drug discovery. It can be used to create libraries of compounds for high-throughput screening against various biological targets .

Agricultural Chemistry

This compound may also be used in the development of new agrochemicals. Its structural framework can be modified to produce compounds with potential pesticidal or herbicidal activity .

Environmental Science

Lastly, in environmental science, the compound’s derivatives could be studied for their environmental fate and behavior, such as biodegradability and toxicity to aquatic life .

Safety and Hazards

Safety precautions should be taken when handling 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHVKZJPMPIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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